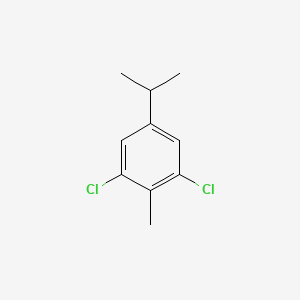
Dichloro-P-cymene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Dichloro-P-cymene is prepared by reacting phellandrene with hydrated ruthenium trichloride . The reaction typically involves high temperatures to facilitate the exchange with other arenes. For example, the reaction can be represented as: [ [(cymene)RuCl_2]_2 + 2 C_6Me_6 \rightarrow [(C_6Me_6)RuCl_2]_2 + 2 cymene ] Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound .
Chemical Reactions Analysis
Dichloro-P-cymene undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with Lewis bases to form monometallic adducts.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, often forming different ruthenium complexes.
Catalytic Reactions: It is used as a catalyst in various organic reactions, such as hydrosilylation and hydrogen-borrowing catalysis.
Scientific Research Applications
Dichloro-P-cymene has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other organometallic complexes.
Biology and Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of anticancer drugs.
Mechanism of Action
The mechanism of action of Dichloro-P-cymene involves its interaction with various molecular targets. In medicinal applications, it targets enzymes, peptides, and intracellular proteins, in addition to DNA, allowing it to specifically target cancer cells . The compound’s ability to form stable complexes with these targets is crucial for its biological activity .
Comparison with Similar Compounds
Dichloro-P-cymene is structurally similar to (benzene)ruthenium dichloride dimer . its unique p-cymene ligand provides distinct advantages, such as enhanced stability and catalytic efficiency . Other similar compounds include:
(Benzene)ruthenium dichloride dimer: Similar structure but different ligand.
RAPTA-C: A ruthenium(II)-arene complex with significant anticancer properties.
Other Ruthenium-Arene Complexes: These complexes share similar structural features but may have different ligands and applications.
This compound stands out due to its versatility in both chemical reactions and scientific research applications, making it a valuable compound in various fields.
Properties
CAS No. |
81686-46-6 |
|---|---|
Molecular Formula |
C10H12Cl2 |
Molecular Weight |
203.10 g/mol |
IUPAC Name |
1,3-dichloro-2-methyl-5-propan-2-ylbenzene |
InChI |
InChI=1S/C10H12Cl2/c1-6(2)8-4-9(11)7(3)10(12)5-8/h4-6H,1-3H3 |
InChI Key |
FWCVXUYEZQQEGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)C(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















